2,7-Diethyl-1-benzothiophene

Description

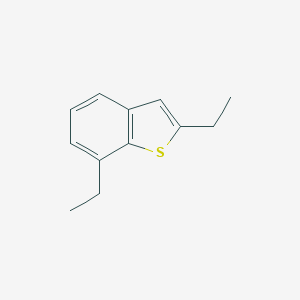

Structure

2D Structure

3D Structure

Properties

CAS No. |

16587-45-4 |

|---|---|

Molecular Formula |

C12H14S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

2,7-diethyl-1-benzothiophene |

InChI |

InChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3 |

InChI Key |

MJSFKUIPYUXCFK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC2=C1SC(=C2)CC |

Canonical SMILES |

CCC1=CC=CC2=C1SC(=C2)CC |

Synonyms |

2,7-Diethylbenzo[b]thiophene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Diethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 2,7-Diethyl-1-benzothiophene

A viable and modular approach for the synthesis of this compound is the Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds and is known for its high tolerance of various functional groups. The proposed two-step synthesis starts from the commercially available 1-benzothiophene, proceeds through a brominated intermediate, and culminates in the desired diethyl-substituted product.

The proposed reaction pathway is as follows:

-

Dibromination of 1-benzothiophene: The first step involves the electrophilic bromination of the 1-benzothiophene core to yield 2,7-dibromo-1-benzothiophene.

-

Suzuki Cross-Coupling: The resulting 2,7-dibromo-1-benzothiophene is then subjected to a Suzuki cross-coupling reaction with ethylboronic acid in the presence of a palladium catalyst and a base to yield the final product, this compound.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of spectroscopic data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-6 |

| ~7.20 | t | 1H | H-5 |

| ~7.10 | s | 1H | H-3 |

| ~2.95 | q | 2H | -CH₂- (C-2) |

| ~2.85 | q | 2H | -CH₂- (C-7) |

| ~1.40 | t | 3H | -CH₃ (C-2) |

| ~1.30 | t | 3H | -CH₃ (C-7) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.5 | C-7a |

| ~140.0 | C-3a |

| ~138.0 | C-2 |

| ~135.0 | C-7 |

| ~125.0 | C-4 |

| ~124.5 | C-6 |

| ~123.0 | C-5 |

| ~121.0 | C-3 |

| ~25.0 | -CH₂- (C-2) |

| ~24.0 | -CH₂- (C-7) |

| ~15.0 | -CH₃ (C-2) |

| ~14.5 | -CH₃ (C-7) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch |

| ~1600, ~1460 | Medium | Aromatic C=C stretch |

| ~800 | Strong | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 190 | 100 | [M]⁺ |

| 175 | 80 | [M - CH₃]⁺ |

| 161 | 60 | [M - C₂H₅]⁺ |

| 147 | 40 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis and characterization of this compound.

Synthesis of 2,7-Dibromo-1-benzothiophene

-

Reaction Setup: To a solution of 1-benzothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask, add iron(III) bromide (0.1 eq) as a catalyst.

-

Bromination: Slowly add bromine (2.2 eq) dropwise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-dibromo-1-benzothiophene.

Synthesis of this compound

-

Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-1-benzothiophene (1.0 eq), ethylboronic acid (2.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel with a suitable eluent system (e.g., hexane) to afford pure this compound.

Characterization Workflow

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers and scientists can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predicted characterization data serves as a benchmark for the analysis of the synthesized compound.

Physical and chemical properties of 2,7-Diethyl-1-benzothiophene

An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Diethyl-1-benzothiophene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information on the core benzothiophene structure, data from closely related analogs, and established experimental methodologies for synthesis and characterization.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄S |

| Molecular Weight | 190.31 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCC1=CC=CC2=C1SC(=C2)CC |

| InChI Key | (Predicted) |

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. Data for the parent compound, benzothiophene, and a close structural analog, 2,7-dimethyl-1-benzothiophene, are provided for comparison.

| Property | This compound (Estimated) | 2,7-Dimethyl-1-benzothiophene | Benzothiophene |

| Melting Point | Liquid at room temperature | Not available | 28-32 °C[1] |

| Boiling Point | > 222 °C | Not available | 221-222 °C[1] |

| Density | ~1.05 g/cm³ | Not available | 1.149 g/mL at 25 °C[2] |

| Appearance | Colorless to pale yellow liquid | Not available | White solid[1] |

| Solubility | Insoluble in water; Soluble in organic solvents | Not available | Insoluble in water; Soluble in alcohol, ether, acetone, benzene[1] |

| logP (o/w) | > 3.1 | Not available | 3.1[3] |

Note: The properties for this compound are estimated based on the known values for benzothiophene and the expected influence of the two ethyl groups. The ethyl groups increase the molecular weight and nonpolar surface area, which is expected to result in a higher boiling point and octanol-water partition coefficient (logP) compared to the parent compound.

Chemical Synthesis

General Synthetic Approach: Suzuki Cross-Coupling

A plausible synthetic route could involve the Suzuki cross-coupling of a di-halogenated benzothiophene core with an appropriate ethylating agent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2,7-disubstituted[4]benzothieno[3,2-b][4]benzothiophene via Suzuki Coupling

The following protocol for a related compound illustrates the general methodology.[4]

-

Reaction Setup: In a two-neck round-bottom flask, combine 2,7-dibromo[5]benzothieno[3,2-b][5]benzothiophene (1.0 mmol), the corresponding boronic acid pinacol ester (2.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Reagent Addition: Add toluene (e.g., 15 mL), ethanol (e.g., 2 mL), and a 2 M aqueous solution of sodium carbonate (2 mL) via syringe.

-

Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocols for Property Determination

Melting and Boiling Point Determination

-

Melting Point: For solid compounds, the melting point can be determined by packing a small amount of the substance into a capillary tube and heating it in a melting point apparatus. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.[6]

-

Boiling Point: The boiling point of a liquid can be determined by simple distillation. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[7]

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is a common technique for determining the octanol-water partition coefficient.[5][8]

-

Preparation: Prepare a solution of the compound in either water-saturated octanol or octanol-saturated water.

-

Equilibration: Mix a known volume of the prepared solution with a known volume of the other phase (octanol or water) in a separatory funnel or vial. Shake the mixture for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of the Kow.

Spectroscopic Data

While specific spectra for this compound are not available, the following are expected characteristic features based on the analysis of related benzothiophene derivatives.

-

¹H NMR:

-

Aromatic protons on the benzothiophene ring system.

-

A quartet and a triplet for each of the two ethyl groups.

-

-

¹³C NMR:

-

Signals corresponding to the aromatic carbons of the benzothiophene core.

-

Signals for the methylene and methyl carbons of the two ethyl groups.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (190.31 g/mol ).

-

Characteristic fragmentation patterns, likely involving the loss of ethyl and methyl groups.

-

Potential Applications in Drug Development

The benzothiophene scaffold is a key structural motif in a number of pharmaceutical agents.[9] Its derivatives have shown a wide range of biological activities, including but not limited to:

-

Selective estrogen receptor modulators (SERMs) (e.g., Raloxifene)

-

Antifungal agents (e.g., Sertaconazole)

-

5-Lipoxygenase inhibitors (e.g., Zileuton)

The introduction of ethyl groups at the 2 and 7 positions of the benzothiophene core in this compound would increase its lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties. Further research is required to explore the specific biological activities of this compound.

Caption: Logical flow from the core chemical structure to potential drug candidates.

This guide serves as a foundational resource for researchers interested in this compound. As more experimental data becomes available, this document will be updated to provide a more complete profile of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chembk.com [chembk.com]

- 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2,7-Diethyl-1-benzothiophene: Molecular Structure and Analysis

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for this compound. While direct experimental data for this specific derivative is limited in publicly accessible literature, this document extrapolates likely characteristics and protocols based on well-studied related benzothiophene compounds.

Molecular Structure and Properties

This compound belongs to the benzothiophene class of heterocyclic aromatic compounds, which are characterized by a benzene ring fused to a thiophene ring. The benzothiophene core is a significant scaffold in medicinal chemistry and materials science.[1][2] The structure of this compound features ethyl groups substituted at the 2 and 7 positions of the benzothiophene ring.

Table 1: Molecular Identifiers and Computed Properties

| Identifier | Value |

| Molecular Formula | C12H14S |

| Molecular Weight | 190.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value/Information |

| Physical State | Likely a solid at room temperature |

| Melting Point | Expected to be in a similar range to related alkylated benzothiophenes |

| Boiling Point | Higher than the parent benzothiophene (221 °C) due to increased molecular weight |

| Solubility | Expected to be soluble in common organic solvents like acetone, ether, and benzene; insoluble in water.[2] |

| Odor | May have an odor similar to naphthalene, characteristic of benzothiophenes.[1][2] |

Synthesis Methodology

A plausible synthetic route for this compound is the visible-light-promoted cyclization of a corresponding disulfide and alkyne. This method has been demonstrated as a practical approach for synthesizing various benzothiophene derivatives.[3]

Experimental Protocol: Visible-Light-Promoted Cyclization

-

Reactant Preparation : A solution is prepared by dissolving an appropriately substituted disulfide (e.g., a diethyl-substituted di-o-aminophenyl disulfide) and a suitable alkyne in a solvent such as toluene.

-

Reaction Setup : The reaction mixture is placed in a glass tube equipped with a stir bar.

-

Initiation : The solution is irradiated with a light source, such as a blue LED lamp or sunlight, at room temperature.[3]

-

Monitoring : The progress of the reaction is monitored over several hours using techniques like GC-MS.[3]

-

Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate the this compound product.[3]

References

Spectroscopic Analysis of 2,7-Disubstituted-1-Benzothiophenes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of public scientific databases and literature have not yielded experimental or predicted spectroscopic data (NMR, IR, UV-Vis) for 2,7-Diethyl-1-benzothiophene . This guide provides general methodologies for acquiring such data and includes information on the closely related analogue, 2,7-Dimethyl-1-benzothiophene , for reference purposes. The data for the dimethyl analogue is limited and should be used as an estimation with caution.

Introduction

Benzothiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. The substitution pattern on the benzothiophene core dictates the molecule's physicochemical and biological properties. This guide focuses on the spectroscopic characterization of 2,7-disubstituted-1-benzothiophenes, with a specific interest in this compound. Due to the current unavailability of public data for the diethyl derivative, this document provides a framework for its analysis, supported by data from its methyl analogue.

Spectroscopic Data Summary

As of the latest literature review, a complete set of experimental spectroscopic data for this compound is not publicly available. For comparative purposes, the known properties of the analogous compound, 2,7-Dimethyl-1-benzothiophene, are presented below.

Table 1: Properties of 2,7-Dimethyl-1-benzothiophene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀S | --INVALID-LINK-- |

| Molecular Weight | 162.25 g/mol | --INVALID-LINK-- |

| CAS Number | 16587-40-9 | --INVALID-LINK-- |

| Spectroscopic Data | Mass spectrum and Gas Chromatography data are noted to be available. | --INVALID-LINK-- |

Note: Detailed NMR, IR, and UV-Vis spectral data for 2,7-Dimethyl-1-benzothiophene were not found in the public domain. The following sections outline the standard protocols to acquire such data.

Experimental Protocols for Spectroscopic Analysis

The following are detailed methodologies for the key spectroscopic techniques used to characterize novel organic compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the purified solid sample for ¹H NMR and a larger quantity (as much as will dissolve to form a saturated solution) for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[1]

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The resulting spectrum will provide information on the chemical shift (proton environment), integration (number of protons), and coupling constants (neighboring protons).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be acquired on the same spectrometer.

-

Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

-

Broadband proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

-

Sample Preparation:

-

For Solids (ATR-FTIR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

For Solids (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

For Solutions: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest and place it in a salt plate cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and record the spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Characteristic absorption bands should be identified and correlated with specific functional groups. For this compound, one would expect to see C-H stretches for the aromatic and aliphatic protons, C=C stretches for the aromatic rings, and potentially C-S stretching vibrations.[2]

-

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.[3]

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).

-

The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

-

Use quartz cuvettes for the analysis, as glass absorbs in the UV region.[4]

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.[4]

-

Fill a cuvette with the sample solution and place it in the spectrophotometer.

-

Scan a range of wavelengths, typically from 200 to 800 nm.[4]

-

The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the benzothiophene chromophore.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a substituted benzothiophene and the logical relationships in spectroscopic data analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic data in structure elucidation.

References

An In-depth Technical Guide on the Thermal Stability and Phase Behavior of 2,7-Diethyl-1-benzothiophene

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. The substitution pattern on the benzothiophene core, such as the presence of diethyl groups at the 2 and 7 positions, can significantly influence its physicochemical properties, including thermal stability and phase behavior. These characteristics are critical for drug development, formulation, and material processing, impacting storage, handling, and bioavailability. This document outlines the expected thermal properties of 2,7-Diethyl-1-benzothiophene based on closely related analogs and provides detailed experimental protocols for their determination.

Physicochemical Properties

While specific data for this compound is unavailable, data for 2,7-Dimethyl-1-benzothiophene (CAS RN: 16587-40-9) can serve as a reference point.[1] The ethyl groups in the target compound, being larger than methyl groups, are expected to influence the melting and boiling points.

Table 1: Physicochemical Data of 2,7-Dimethyl-1-benzothiophene (CAS RN: 16587-40-9)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀S | NIST[1] |

| Molecular Weight | 162.25 g/mol | NIST[1] |

| CAS Registry Number | 16587-40-9 | NIST[1] |

Note: This data is for the dimethyl analog, not the diethyl derivative.

Predicted Thermal Stability and Phase Behavior

Quantitative experimental data for the thermal decomposition, melting point, and boiling point of this compound are not available in the reviewed literature. For context, the thermal properties of the parent compound, benzothiophene, and other derivatives are presented. Generally, alkyl substitution on the benzothiophene core influences melting and boiling points.

Table 2: Thermal and Phase Data of Benzothiophene and a Dioctyl Derivative

| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Atmosphere |

| Benzothiophene | 32 | 221 | Not specified | Not applicable |

| 2,7-bis(3-octylthiophene-2-yl)BTBT | 81 (crystal-crystal), 96 (melting) | Not specified | 378 | Argon |

| 2,7-bis(3-octylthiophene-2-yl)BTBT | Not specified | Not specified | 350 | Air |

Note: The data for the dioctyl derivative illustrates the thermal stability of a more complex substituted benzothiophene.

It is anticipated that this compound would exhibit a higher melting and boiling point than 2,7-dimethyl-1-benzothiophene due to increased molecular weight and van der Waals forces. The thermal stability is expected to be robust, characteristic of the benzothiophene ring system.

Experimental Protocols

To determine the precise thermal stability and phase behavior of this compound, the following experimental methodologies are recommended.

4.1 Thermogravimetric Analysis (TGA) for Thermal Stability

-

Objective: To determine the decomposition temperature of the compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For oxidative stability, compressed air can be used.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

-

4.2 Differential Scanning Calorimetry (DSC) for Phase Behavior

-

Objective: To determine the melting point and other phase transitions (e.g., polymorphic transitions).

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Perform a second heating cycle to analyze the thermal history from the first cycle.

-

The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. Other endothermic or exothermic events may indicate phase transitions.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for determining the thermal properties of this compound.

Logical Relationship of Physicochemical Properties

Caption: Influence of molecular structure on the thermal properties of this compound.

References

The Solubility Profile of 2,7-Diethyl-1-benzothiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of 2,7-Diethyl-1-benzothiophene, a substituted aromatic heterocyclic compound. Due to the absence of specific quantitative solubility data for this particular derivative in publicly available literature, this document outlines the known solubility characteristics of the parent compound, 1-benzothiophene, to provide a foundational understanding. Furthermore, a detailed, standardized experimental protocol for determining the precise solubility of this compound is presented, alongside a visual workflow to guide researchers in generating empirical data. This guide is intended to serve as a critical resource for scientists and professionals engaged in research and development involving this class of compounds.

Introduction

1-Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science, appearing in the structures of various pharmaceuticals and organic electronic materials.[1] The solubility of these compounds in organic solvents is a critical parameter, influencing reaction kinetics, purification strategies, formulation development, and bioavailability. The presence of two ethyl groups at the 2 and 7 positions of the benzothiophene core in this compound is expected to increase its lipophilicity compared to the parent compound, thereby influencing its solubility profile.

Estimated Solubility of this compound

Based on the known solubility of the parent 1-benzothiophene, a qualitative solubility profile for this compound in common organic solvents can be inferred. The addition of two ethyl groups will likely enhance its solubility in non-polar and moderately polar organic solvents.

Table 1: Qualitative Solubility of 1-Benzothiophene in Common Organic Solvents

| Solvent Class | Solvent | Solubility of 1-Benzothiophene | Expected Influence on this compound Solubility |

| Alcohols | Ethanol | Soluble[2][3] | High solubility expected |

| Methanol | Soluble | Good solubility expected | |

| Ketones | Acetone | Soluble[2][3] | High solubility expected |

| Ethers | Diethyl ether | Soluble[2][3] | High solubility expected |

| Aromatic Hydrocarbons | Benzene | Soluble[2][4] | High solubility expected |

| Toluene | Soluble | High solubility expected | |

| Xylene | Soluble[4] | High solubility expected | |

| Chlorinated Solvents | Chloroform | Soluble[4] | High solubility expected |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Soluble | Good to high solubility expected |

| Dimethyl sulfoxide (DMSO) | Likely Soluble | Good to high solubility expected | |

| Aqueous Solvents | Water | Insoluble[2][3] | Very low to negligible solubility expected |

Note: This table is based on the reported solubility of the parent compound, 1-benzothiophene, and serves as an estimation for this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks or sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flasks/vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks/vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solutions to stand undisturbed at the experimental temperature for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the solute.

-

Generate a calibration curve from the standard solutions to calculate the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in the scientific literature, this guide provides a robust framework for researchers. By leveraging the known properties of the parent 1-benzothiophene and employing the detailed experimental protocol provided, scientists can accurately determine the solubility of this compound in various organic solvents. This information is paramount for the successful design and implementation of synthetic routes, purification techniques, and formulation strategies in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to 2,7-Diethyl-1-benzothiophene: Synthesis, Properties, and Characterization

Disclaimer: Direct experimental data for 2,7-Diethyl-1-benzothiophene is not extensively available in the public domain. This guide is a comprehensive overview based on established synthetic methodologies for analogous substituted benzothiophenes and extrapolated data from closely related compounds.

Introduction

Benzothiophene, a heterocyclic aromatic compound, consists of a benzene ring fused to a thiophene ring.[1] This core structure is a prevalent motif in numerous biologically active compounds and functional materials.[2][3] Substituted benzothiophenes are integral to the development of pharmaceuticals, including selective estrogen receptor modulators (raloxifene), antipsychotics, and antifungal agents.[3] Furthermore, their conjugated π-system makes them valuable in the field of organic electronics.[4] This guide focuses on the synthesis, and predicted properties of the 2,7-diethyl substituted derivative of 1-benzothiophene.

Synthesis of 2,7-Disubstituted Benzothiophenes

The synthesis of substituted benzothiophenes can be achieved through various strategies, primarily involving the construction of the thiophene ring onto a pre-existing benzene derivative or the functionalization of the benzothiophene core.[2][5]

Several reliable methods for the synthesis of substituted benzothiophenes have been developed. These include:

-

Intramolecular Cyclization of Aryl Sulfides: This is a classic approach where a suitably substituted aryl sulfide undergoes cyclization to form the benzothiophene ring.[1]

-

Rhodium-Catalyzed Three-Component Coupling: This method involves the reaction of an arylboronic acid, an alkyne, and elemental sulfur in the presence of a rhodium catalyst to regioselectively form the benzothiophene.[6]

-

Visible-Light-Promoted Cyclization: A greener approach utilizing the cyclization of disulfides and alkynes under visible light irradiation.[7]

-

Aryne Reaction with Alkynyl Sulfides: This one-step intermolecular reaction between an aryne precursor and an alkynyl sulfide provides a direct route to 3-substituted benzothiophenes.[8][9]

-

C-H Functionalization: Direct functionalization at the C2 or C3 position of a pre-formed benzothiophene ring offers an efficient way to introduce substituents.[2]

A plausible synthetic approach for this compound would involve the construction of the thiophene ring on a diethyl-substituted benzene precursor.

Caption: A plausible synthetic workflow for this compound.

This protocol is a hypothetical adaptation of established methods for synthesizing alkyl-substituted benzothiophenes.

Step 1: Synthesis of 1-(2-mercapto-3-ethylphenyl)ethan-1-one

-

To a stirred solution of 3-ethylthiophenol (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) at 0 °C.

-

Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a stirred solution of 1-(2-mercapto-3-ethylphenyl)ethan-1-one (1 equivalent) in an appropriate solvent like toluene, add a reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Carefully add a dehydrating agent and cyclizing agent, such as polyphosphoric acid (PPA), and heat the mixture to 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography (eluent: hexane) to yield this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the predicted physical and spectroscopic properties of this compound based on data from the parent benzothiophene and its alkylated derivatives.

Table 1: Predicted Physical Properties

| Property | Predicted Value | Reference Compound Data |

| Molecular Formula | C₁₂H₁₄S | - |

| Molecular Weight | 190.31 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzothiophene is a white solid.[3][10] |

| Melting Point | < 32 °C | Benzothiophene: 32 °C.[10] Alkyl substitution generally lowers the melting point. |

| Boiling Point | > 221 °C | Benzothiophene: 221 °C.[10] Alkylation increases the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ether, benzene); insoluble in water. | Similar solubility profile to the parent benzothiophene.[11] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Rationale based on Analogous Compounds |

| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.5-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 2.8-3.0 (q, 4H, 2 x -CH₂CH₃), 1.2-1.4 (t, 6H, 2 x -CH₂CH₃) | Based on the known spectra of various substituted benzothiophenes where aromatic protons appear in the 7-8 ppm range and alkyl protons appear in the upfield region.[4][7] |

| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 135-145 (4C, Ar-C), 120-130 (4C, Ar-C), 25-30 (2C, -CH₂CH₃), 13-16 (2C, -CH₂CH₃) | In alkyl-substituted benzothiophenes, aromatic carbons resonate between 120-145 ppm, while aliphatic carbons are found in the 10-35 ppm range.[4][7] |

| Mass Spectrometry (EI) | M⁺ at m/z = 190. Base peak at m/z = 175 ([M-CH₃]⁺) due to benzylic cleavage. Other significant fragments at m/z = 161 ([M-C₂H₅]⁺), 147 ([M-C₃H₇]⁺). | Alkyl-substituted benzothiophenes typically show a strong molecular ion peak and fragment via loss of alkyl radicals. The loss of a methyl group (benzylic cleavage) is a dominant fragmentation pathway.[12] |

| UV-Vis Spectroscopy | λ_max ≈ 230 nm, 260 nm, 290-300 nm in a non-polar solvent. | The UV-Vis spectrum of benzothiophene shows characteristic absorption bands in these regions. Alkyl substitution is expected to cause a small bathochromic (red) shift.[13] |

Potential Applications

Given the established biological activity of many benzothiophene derivatives, this compound could be a valuable scaffold in medicinal chemistry. Its potential applications could be explored in:

-

Drug Discovery: As a core structure for the development of new therapeutic agents, particularly in areas where other benzothiophenes have shown promise, such as oncology and inflammatory diseases.[3]

-

Organic Electronics: The benzothiophene core is a known building block for organic semiconductors. The diethyl substitution could influence the material's solubility and packing, making it a candidate for solution-processable organic field-effect transistors (OFETs).[4][14]

-

Chemical Synthesis: It can serve as a versatile intermediate for the synthesis of more complex, polycyclic aromatic systems containing sulfur.[15]

Conclusion

While specific literature on this compound is scarce, a robust understanding of benzothiophene chemistry allows for the reliable prediction of its synthesis, properties, and spectroscopic characteristics. The synthetic routes are well-established for analogous compounds and can be adapted for the targeted synthesis of this molecule. The predicted physicochemical and spectroscopic data provide a foundation for its identification and characterization. Further research into the synthesis and properties of this compound is warranted to explore its potential in medicinal chemistry and materials science.

References

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]

- 9. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiophene - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 2,7-Diethyl-1-benzothiophene in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic electronics are a rapidly advancing field, with significant research focused on the development of novel semiconductor materials for applications in flexible displays, printable circuits, and large-area sensors. Within this landscape, derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT) have emerged as a highly promising class of p-type organic semiconductors, renowned for their excellent thermal and chemical stability, and high charge carrier mobilities. This technical guide explores the prospective applications of a specific, yet lesser-studied derivative, 2,7-Diethyl-1-benzothiophene, in organic electronics. While direct experimental data for this compound is limited, this paper will extrapolate its potential properties and performance based on the well-documented characteristics of analogous BTBT derivatives. This guide will cover the proposed synthesis, potential material properties, and hypothetical device performance, offering a roadmap for future research and development.

Introduction to Benzothiophene-Based Organic Semiconductors

Benzothiophene is an aromatic heterocyclic compound that serves as a fundamental building block for a variety of functional organic materials.[2] Its fused ring structure provides a rigid and planar core, which is advantageous for facilitating intermolecular π-π stacking, a critical factor for efficient charge transport in organic semiconductor films. The inherent stability of the benzothiophene moiety also contributes to the operational stability of electronic devices.[3]

In recent years, significant attention has been directed towards derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT), a larger fused-ring system based on the benzothiophene unit. BTBT derivatives have demonstrated some of the highest charge carrier mobilities among organic semiconductors, making them prime candidates for high-performance organic field-effect transistors (OFETs).[1][4] The electronic properties of BTBT-based materials can be finely tuned by introducing various substituent groups at the 2 and 7 positions of the BTBT core.

The Promise of this compound

The introduction of alkyl chains, such as ethyl groups, at the 2 and 7 positions of the BTBT core is a strategic approach to enhance the material's processability without significantly compromising its electronic performance. Short alkyl chains like diethyl groups are expected to improve the solubility of the material in common organic solvents, enabling solution-based fabrication techniques such as spin-coating, drop-casting, and printing.[1] This is a significant advantage over materials that require vacuum deposition, as it opens the door to low-cost, large-area manufacturing of electronic devices.[4]

Furthermore, the length and branching of the alkyl chains can influence the molecular packing in the solid state, which in turn affects the charge transport properties. While longer alkyl chains can sometimes disrupt the ideal π-stacking, shorter chains like ethyl groups may offer a good balance between improved solubility and favorable molecular organization.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound would likely involve a Suzuki cross-coupling reaction. This would entail the reaction of 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene with an appropriate ethylating agent, such as a diethylborane derivative, in the presence of a palladium catalyst.

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Based on similar syntheses of BTBT derivatives, a detailed experimental protocol can be outlined as follows:

-

Reaction Setup: A two-neck round-bottom flask is charged with 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene and a diethylborane derivative. The flask is then evacuated and backfilled with an inert gas, such as argon.

-

Catalyst and Reagents: The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), is added to the flask under an inert atmosphere. Subsequently, a solvent mixture (e.g., toluene and ethanol) and an aqueous solution of a base (e.g., sodium carbonate) are added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Characterization Techniques

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure and the successful installation of the ethyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase behavior of the material.

-

UV-Visible Spectroscopy and Cyclic Voltammetry: To investigate the optical and electrochemical properties, including the HOMO and LUMO energy levels.

Potential Applications in Organic Electronics

The anticipated properties of this compound make it a promising candidate for several applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

The primary application for BTBT derivatives is in the active layer of OFETs.[1][3][4] The expected high charge carrier mobility and good solution processability of this compound would make it suitable for fabricating high-performance transistors for applications such as:

-

Flexible Displays: As backplane transistors for driving organic light-emitting diodes (OLEDs).

-

Logic Circuits: For the development of low-cost, printable integrated circuits.

-

Sensors: As the transducer element in chemical and biological sensors.

Caption: A simplified workflow for the fabrication of a bottom-gate, top-contact OFET.

Quantitative Data: A Comparative Outlook

While specific data for this compound is not available, we can present a comparative table of properties for related BTBT derivatives to provide a reasonable expectation of its performance.

| Compound | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| 2,7-Diphenyl-BTBT | up to 2.0 | > 10⁷ | Vacuum Deposition |

| Dialkyl-BTBTs (Cₙ-BTBTs) | > 1.0 | > 10⁶ | Solution Processing |

| 2,7-bis(5-octylthiophen-2-yl)BTBT | up to 1.1 | > 10⁷ | Solution Processing[1] |

| This compound (Expected) | ~0.5 - 2.0 | > 10⁶ | Solution Processing |

Conclusion and Future Outlook

This compound represents an intriguing yet unexplored material within the well-established family of BTBT-based organic semiconductors. Based on the structure-property relationships observed in analogous compounds, it is reasonable to predict that this material will exhibit good solution processability, high thermal stability, and promising charge transport characteristics. Future research should focus on the successful synthesis and comprehensive characterization of this compound to validate these predictions. The experimental verification of its properties will be a crucial step towards unlocking its potential in the next generation of organic electronic devices. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

A Guide to the Theoretical and Computational Investigation of 2,7-Diethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the theoretical and computational modeling of 2,7-Diethyl-1-benzothiophene. Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. Understanding their electronic and structural properties through computational methods is crucial for the rational design of new therapeutic agents and functional materials. Due to a lack of specific published theoretical studies on this compound, this document provides a generalized yet detailed methodology based on established computational practices for similar organic molecules. It serves as a roadmap for researchers seeking to investigate this compound and its analogues. The guide covers recommended computational protocols, data presentation strategies, and visual workflows to facilitate such studies.

Introduction

Benzothiophenes are a class of heterocyclic aromatic compounds that feature a benzene ring fused to a thiophene ring. This core structure is present in a variety of pharmacologically active molecules, including raloxifene (an osteoporosis treatment) and zileuton (an asthma medication). The substitution pattern on the benzothiophene core dictates its physicochemical and biological properties. The title compound, this compound, represents a scaffold with potential for further functionalization.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in chemistry and drug development. It allows for the prediction of molecular properties such as geometry, electronic structure, and reactivity, offering insights that can guide experimental work. This guide details a standard workflow for conducting such theoretical studies on this compound.

Data Presentation: Predicted Properties

While specific experimentally validated or theoretically derived quantitative data for this compound is scarce in peer-reviewed literature, a computational study would aim to populate the following tables. For illustrative purposes, data for the parent molecule, 1-Benzothiophene, is provided where available.

Table 1: General and Physicochemical Properties.

| Property | 1-Benzothiophene (Reference) | This compound (To Be Calculated) |

|---|---|---|

| Molecular Formula | C₈H₆S[1] | C₁₂H₁₄S |

| Molecular Weight ( g/mol ) | 134.20[1] | 190.31 |

| XLogP3 | 2.6 | - |

| Formal Charge | 0 | - |

| Refractive Index | - | - |

| Polarizability (ų) | - | - |

| Dipole Moment (Debye) | - | - |

Table 2: Calculated Thermodynamic and Electronic Properties.

| Property | 1-Benzothiophene (Reference) | This compound (To Be Calculated) |

|---|---|---|

| Enthalpy of Formation (kJ/mol) | - | - |

| Gibbs Free Energy of Formation (kJ/mol) | - | - |

| HOMO Energy (eV) | - | - |

| LUMO Energy (eV) | - | - |

| HOMO-LUMO Gap (eV) | - | - |

| Ionization Potential (eV) | - | - |

| Electron Affinity (eV) | - | - |

Table 3: Predicted Spectroscopic Data.

| Property | This compound (To Be Calculated) |

|---|---|

| UV-Vis λmax (nm) | - |

| Key IR Frequencies (cm⁻¹) | - |

| ¹H NMR Chemical Shifts (ppm) | - |

| ¹³C NMR Chemical Shifts (ppm) | - |

Computational and Experimental Protocols

The following section details a robust and widely adopted protocol for the computational analysis of small organic molecules like this compound using Density Functional Theory (DFT).

Computational Methodology

A typical computational study involves a multi-step process to ensure accuracy and reliability of the results.

Software: Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or PySCF.[2][3]

Protocol Steps:

-

Structure Preparation:

-

The initial 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).

-

A preliminary geometry optimization is performed using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

-

-

Conformational Analysis:

-

For flexible molecules with rotatable bonds (like the ethyl groups), a conformational search is necessary to identify the lowest energy conformer.

-

This can be achieved through systematic rotation of dihedral angles or using computational tools designed for this purpose.

-

-

Geometry Optimization:

-

The lowest energy conformer is then subjected to a full geometry optimization using DFT. A common and well-regarded functional for organic molecules is B3LYP.[4]

-

A Pople-style basis set, such as 6-31G(d), is often sufficient for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.

-

The optimization should be performed until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface.

-

-

Frequency Calculations:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[3] They can also be used to predict the molecule's infrared (IR) spectrum.

-

-

Property Calculations:

-

Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine properties like HOMO-LUMO energies, dipole moment, and molecular orbital shapes.

-

Spectroscopic Properties:

-

Solvation Effects: To model the molecule in a specific solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the optimization and property calculation steps.[4]

-

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in the computational study.

Caption: Computational workflow for theoretical analysis.

Caption: Relationship between methods and predicted properties.

Conclusion

While experimental data remains the gold standard, theoretical studies provide a powerful, complementary approach for understanding and predicting the behavior of molecules like this compound. The computational protocols and workflows detailed in this guide represent a best-practice approach for researchers in chemistry and drug discovery. By applying these methods, scientists can efficiently generate robust hypotheses, interpret experimental data, and accelerate the design of novel benzothiophene-based compounds with desired properties. This framework enables a systematic in silico investigation, paving the way for targeted experimental synthesis and evaluation.

References

- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Health and Safety of 2,7-Diethyl-1-benzothiophene and Related Compounds

Disclaimer: No specific health and safety data for 2,7-Diethyl-1-benzothiophene has been found in publicly available literature. The following guide provides information on the broader class of benzothiophene and its alkylated derivatives to infer potential hazards and outlines a general framework for toxicological assessment.

Executive Summary

Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic aromatic compounds. While they are explored for various therapeutic applications, they also present potential health and safety concerns.[1][2] This document summarizes the available toxicological data for representative benzothiophene compounds, outlines general safety precautions, and details a standard experimental workflow for assessing the health and safety of novel chemical entities like this compound. Furthermore, a known signaling pathway impacted by certain benzothiophene derivatives is described and visualized.

Quantitative Toxicity Data

The following table summarizes acute toxicity data for benzothiophene and dibenzothiophene, a related polycyclic aromatic hydrocarbon containing a thiophene ring. It is important to note that the toxicity of alkylated derivatives may differ.[3][4]

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 1-Benzothiophene | Rat | Oral | 1700 mg/kg | [5][6][7] |

| 1-Benzothiophene | Rabbit | Dermal | > 2000 mg/kg | [5][7] |

| Dibenzothiophene | Mouse (male, CD-1) | Oral | 470 mg/kg | [8][9] |

| Dibenzothiophene (with pre-induction of mixed-function oxidases) | Mouse (male, CD-1) | Oral | 335 mg/kg | [8][9] |

LD50: The median lethal dose, the dose of a substance that is lethal to 50% of the test population.

Health and Safety Hazards of Benzothiophene Derivatives

Based on available Safety Data Sheets (SDS) for various benzothiophene compounds, the following general hazards have been identified:

-

Acute Oral Toxicity: Some benzothiophene derivatives are harmful if swallowed.[5]

-

Skin and Eye Irritation: Contact may cause irritation to the skin and eyes.

-

Aquatic Toxicity: These compounds can be harmful or toxic to aquatic life with long-lasting effects.[5]

-

Combustibility: Some derivatives are combustible solids or have a flash point indicating they can be ignited.[7]

-

Genotoxicity and Carcinogenicity: The thiophene ring is sometimes considered a structural moiety that may be involved in toxic effects.[10] Some polycyclic aromatic hydrocarbons containing a thiophene ring have shown genotoxic and carcinogenic potential.[11][12] The metabolism of thiophene-containing drugs by cytochrome P450 can lead to reactive metabolites that may cause toxicity.[13][14][15]

Experimental Protocols: A Generalized Workflow for Toxicological Assessment

For a novel compound like this compound, a tiered approach to toxicological testing is recommended, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

4.1. In Vitro Testing (Tier 1)

-

Objective: To assess the potential for cytotoxicity, genotoxicity, and specific organ toxicity using cell-based assays. This reduces the use of animal testing in the initial screening phase.

-

Methodologies:

-

Cytotoxicity Assays: Cellular viability is assessed using methods like the MTT assay in relevant cell lines (e.g., HepG2 for hepatotoxicity).

-

Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): To evaluate the mutagenic potential of the compound.

-

In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.

-

Comet Assay (Single-Cell Gel Electrophoresis): To detect DNA strand breaks.[10]

-

-

hERG Assay: To screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.

-

4.2. In Vivo Testing (Tier 2)

-

Objective: To determine the acute toxicity and identify target organs in a living organism. These studies are conducted if in vitro data suggests potential concern or for regulatory requirements.

-

Methodologies:

-

Acute Oral Toxicity Study (e.g., OECD Test Guideline 423): A single high dose is administered to a small number of animals to determine the LD50 and observe signs of toxicity.

-

Dose Range-Finding Studies: To determine the appropriate dose levels for sub-chronic toxicity studies.

-

28-Day or 90-Day Repeated Dose Toxicity Study (e.g., OECD Test Guidelines 407 and 408): The compound is administered daily for the specified duration. Endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of organs.

-

The following diagram illustrates a generalized workflow for the toxicological assessment of a novel chemical compound.

Signaling Pathway Modulation by Benzothiophene Derivatives

While the specific molecular targets of this compound are unknown, other benzothiophene derivatives have been shown to interact with specific signaling pathways. For instance, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway .[16]

The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. The benzothiophene-based inhibitors were designed to target the SH2 domain of STAT3, which is crucial for its activation via phosphorylation. Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumor progression.[16] Some of these compounds were also found to induce the generation of reactive oxygen species (ROS), which can contribute to apoptosis in cancer cells.[16]

The diagram below illustrates the inhibition of the STAT3 signaling pathway by these benzothiophene derivatives.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Benzothiophene for synthesis 95-15-8 [sigmaaldrich.com]

- 8. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenicity of benzo-ring derivatives of benzo(a)pyrene on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Diethyl-1-benzothiophene Derivatives via Suzuki Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,7-Diethyl-1-benzothiophene using a palladium-catalyzed Suzuki cross-coupling reaction. The information is based on established methodologies for the synthesis of substituted benzothiophene derivatives.

Introduction

Benzothiophene scaffolds are prevalent in a wide range of biologically active compounds and functional materials. The development of efficient synthetic routes to access substituted benzothiophenes is, therefore, of significant interest to the pharmaceutical and materials science industries. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] This reaction is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[2][4]

This application note details a proposed synthetic route for the preparation of this compound from 2,7-dibromo-1-benzothiophene and an ethylboronic acid derivative via a double Suzuki cross-coupling reaction.

Proposed Synthetic Pathway

The proposed synthesis involves a palladium-catalyzed cross-coupling of 2,7-dibromo-1-benzothiophene with two equivalents of an ethylboronic acid derivative in the presence of a suitable palladium catalyst, a base, and an appropriate solvent system.

Figure 1: Proposed synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound based on typical yields for similar Suzuki cross-coupling reactions.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) | Yield (%) | Purity (%) |

| 2,7-dibromo-1-benzothiophene | 293.98 | 1.0 | 294.0 | - | >98 |

| Ethylboronic acid | 73.88 | 2.5 | 184.7 | - | >97 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 | - | >98 |

| K₂CO₃ | 138.21 | 3.0 | 414.6 | - | >99 |

| This compound | 190.31 | - | ~142.7 | ~75 | >95 |

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via a double Suzuki cross-coupling reaction.

Materials and Reagents:

-

2,7-dibromo-1-benzothiophene

-

Ethylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or a three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply system (manifold or balloon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis.

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-1-benzothiophene (1.0 mmol, 294 mg), ethylboronic acid (2.5 mmol, 185 mg), and potassium carbonate (3.0 mmol, 415 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

-

Solvent Addition and Degassing:

-

Add toluene (10 mL) and ethanol (2 mL) to the flask.

-

Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

-

-

Catalyst Addition and Reaction:

-

Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add deionized water (15 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient), to afford the pure this compound.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

General Suzuki Cross-Coupling Catalytic Cycle

The Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 3: The catalytic cycle of the Suzuki cross-coupling reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2,7-dibromo-1-benzothiophene) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (ethylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Conclusion

The Suzuki cross-coupling reaction provides an effective and highly adaptable method for the synthesis of 2,7-disubstituted-1-benzothiophene derivatives. The protocol outlined in this document offers a reliable starting point for researchers aiming to synthesize this compound and related analogs. The mild conditions and tolerance to various functional groups make this a valuable tool in drug discovery and materials science.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Thin-Film Deposition of 2,7-Diethyl-1-benzothiophene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of high-quality thin films of 2,7-Diethyl-1-benzothiophene and related benzothienobenzothiophene (BTBT) derivatives. The methodologies described herein are compiled from established research and are intended to serve as a comprehensive guide for fabricating thin films for applications in organic electronics and potentially as matrices for drug delivery systems. While specific data for this compound is limited in published literature, the protocols for closely related and extensively studied BTBT derivatives offer a robust starting point for process optimization.

Introduction to Thin-Film Deposition of BTBT Derivatives

Benzothienobenzothiophene (BTBT) and its derivatives are a class of organic semiconductors known for their excellent charge transport properties and environmental stability, making them prime candidates for use in organic field-effect transistors (OFETs) and other electronic devices. The performance of these devices is critically dependent on the quality of the deposited thin film, particularly its crystallinity, morphology, and molecular packing. The choice of deposition technique and the fine-tuning of process parameters are therefore of paramount importance.

The primary methods for depositing thin films of BTBT derivatives fall into two categories: vacuum-based deposition and solution-based deposition .

-

Vacuum Thermal Evaporation (VTE) / Physical Vapor Deposition (PVD): This technique involves heating the organic material in a high-vacuum chamber, causing it to sublime and then condense as a thin film onto a cooler substrate. VTE generally produces highly ordered crystalline films with good uniformity over large areas.

-

Solution-Based Techniques: These methods, including spin-coating, drop-casting, and solution shearing, involve dissolving the organic material in a suitable solvent and then applying the solution to a substrate. The solvent is subsequently evaporated, leaving behind a thin film. These techniques are often lower in cost and compatible with large-area and flexible substrates.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various BTBT derivatives, which can be used as benchmarks when developing processes for this compound.

Table 1: Deposition Parameters and Resulting Film Properties for Vacuum-Deposited BTBT Derivatives

| Compound | Substrate Temperature (°C) | Deposition Rate (nm/min) | Film Thickness (nm) | Resulting Mobility (cm²/Vs) | On/Off Ratio | Reference |

| DPh-BTBT | Ambient | - | - | ~2.0 | 10⁷ | [1] |

| 2,7-divinyl[2]benzothieno[3,2-b]benzothiophene | Ambient | - | - | up to 0.4 | - | [3] |

| C8O-BTBT-OC8 | Room Temperature | 0.15 | 13 | - | - | [4] |

| C8O-BTBT-OC8 | 75 | 0.15 | 13 | - | - | [4] |

Table 2: Performance of Solution-Processed BTBT Derivative Thin-Film Transistors